molecular formula C10H16N2O B13620044 6-Butoxy-5-methyl-3-pyridinamine

6-Butoxy-5-methyl-3-pyridinamine

Cat. No.: B13620044
M. Wt: 180.25 g/mol
InChI Key: SPWJZIUBUSDTPY-UHFFFAOYSA-N
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Description

6-Butoxy-5-methyl-3-pyridinamine is a substituted pyridine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) at position 6, a methyl group (-CH₃) at position 5, and an amine (-NH₂) at position 3.

The molecular formula of this compound is C₁₀H₁₆N₂O, with a molecular weight of 180.25 g/mol. Current applications remain exploratory, and like related compounds, it is advised to use this compound for research purposes only until validated for specific applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

6-butoxy-5-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5,11H2,1-2H3

InChI Key

SPWJZIUBUSDTPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butoxy-5-methyl-3-pyridinamine can be achieved through various synthetic routes. One common method involves the alkylation of 5-methyl-3-pyridinamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Butoxy-5-methyl-3-pyridinamine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 6-butoxy-5-methyl-3-pyridinecarboxylic acid.

    Reduction: Formation of 6-butoxy-5-methyl-3-pyridinemethanol.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

Chemistry: 6-Butoxy-5-methyl-3-pyridinamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological systems. It may serve as a ligand in the study of enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Butoxy-5-methyl-3-pyridinamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-Butoxy-5-methyl-3-pyridinamine with structurally analogous pyridinamines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 6-OBut, 5-Me, 3-NH₂ C₁₀H₁₆N₂O 180.25 High lipophilicity; research use
6-Methoxy-5-methylpyridin-3-amine 6-OMe, 5-Me, 3-NH₂ C₇H₁₀N₂O 138.17 Intermediate in organic synthesis
5-Bromo-6-methoxypyridin-3-amine 5-Br, 6-OMe, 3-NH₂ C₆H₇BrN₂O 217.04 Halogenated analog; Suzuki coupling
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine 5-OMe, 6-CF₃, 3-NH₂ C₇H₇F₃N₂O 192.14 Electron-withdrawing CF₃ group
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Bipyridine structure C₁₁H₁₁N₃O 201.23 Bipyridine scaffold; ligand design

Key Comparative Insights

Lipophilicity and Solubility :

  • The butoxy group in this compound increases lipophilicity compared to methoxy (OMe)-substituted analogs (e.g., 6-Methoxy-5-methylpyridin-3-amine). This property may enhance membrane permeability but reduce aqueous solubility .
  • The trifluoromethyl (CF₃) group in 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine introduces strong electron-withdrawing effects, altering electronic distribution and reactivity .

Synthetic Utility :

  • Halogenated derivatives like 5-Bromo-6-methoxypyridin-3-amine serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
  • Bipyridine analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine) are valuable in coordination chemistry for ligand design .

Biological Relevance: Methoxy and methyl groups (e.g., 6-Methoxy-5-methylpyridin-3-amine) are common in drug discovery for balancing solubility and bioavailability .

Research Implications and Limitations

  • Advantages of this compound : The butoxy group’s bulkiness may improve binding affinity in hydrophobic pockets of biological targets.
  • Limitations: Limited solubility in polar solvents could hinder in vitro assays, necessitating formulation optimization.

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